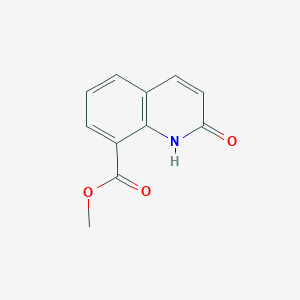
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The presence of the 2-oxo group and the 8-carboxylate ester functional group makes it a versatile intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine, followed by cyclization under basic conditions . Another method includes the reaction of 2-aminobenzophenone with diethyl malonate in the presence of sodium ethoxide, leading to the formation of the quinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 8-carboxylate position, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2,8-dicarboxylate derivatives, 2-hydroxyquinoline derivatives, and various esters and amides .
Applications De Recherche Scientifique
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core but differ in the position and type of functional groups.
4-hydroxy-2-quinolones: These derivatives have a hydroxyl group at the 4-position, which imparts different chemical properties and biological activities.
Uniqueness
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of diverse biologically active molecules highlight its importance in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
88371-30-6 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 2-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13) |
Clé InChI |
FFTFQLQXOYNQIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1NC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

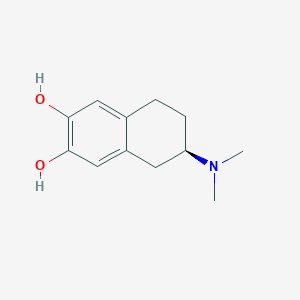
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)
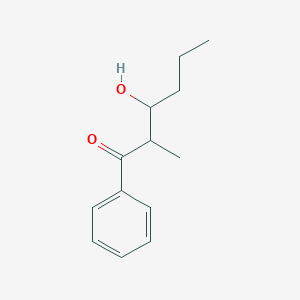
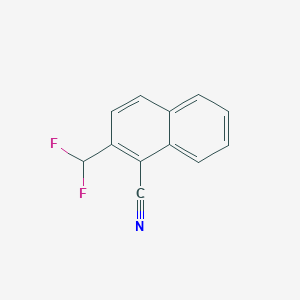

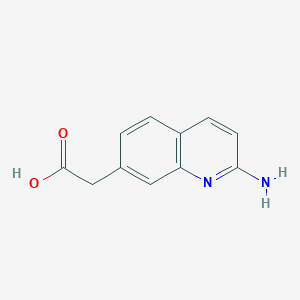
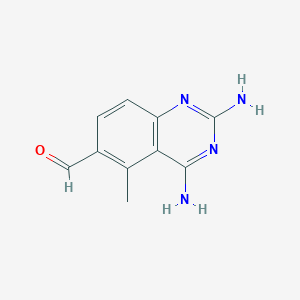
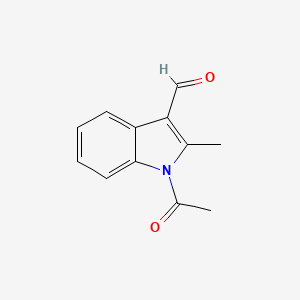
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)

